
5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. This compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications. Its structure consists of a naphthalene ring substituted with a dimethylamino group and an ethylsulfonamide group, which contribute to its unique chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-2-sulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include N-oxide derivatives.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and detecting biomolecules.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and sensors for various applications.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying various analytes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: Another naphthalene sulfonamide used as a fluorescent labeling reagent.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Rhodamine: A class of fluorescent dyes with applications in microscopy and flow cytometry.
Uniqueness
5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide is unique due to its specific combination of a dimethylamino group and an ethylsulfonamide group, which confer distinct chemical and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
Propriétés
Formule moléculaire |
C14H18N2O2S |
|---|---|
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-ethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-4-15-19(17,18)12-8-9-13-11(10-12)6-5-7-14(13)16(2)3/h5-10,15H,4H2,1-3H3 |
Clé InChI |
QCBCMAGMKAHDQL-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC2=C(C=C1)C(=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


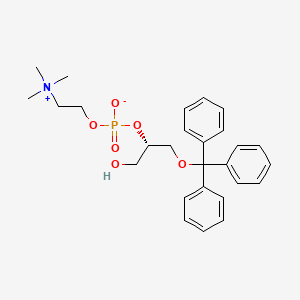


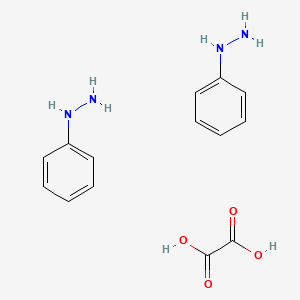
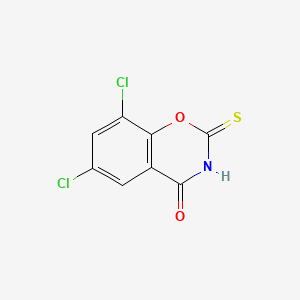
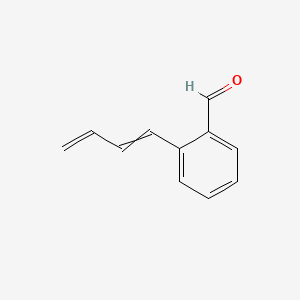
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
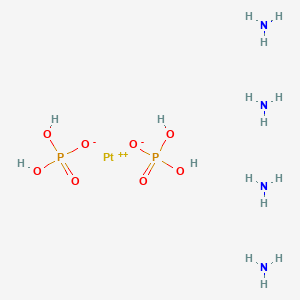

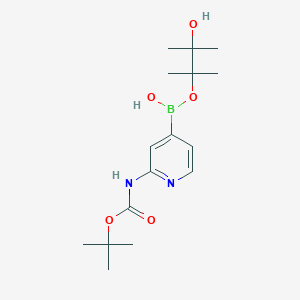

![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)

